
KP-457
Vue d'ensemble
Description
KP-457 est un inhibiteur sélectif de la disintégrine et de la métalloprotéinase 17 (ADAM17), également connue sous le nom d'enzyme de conversion du facteur de nécrose tumorale alpha. Ce composé a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans le domaine des plaquettes dérivées de cellules souches pluripotentes induites.
Applications De Recherche Scientifique
Platelet Production Enhancement
KP-457 has been extensively studied for its ability to enhance the production of functional platelets from induced pluripotent stem cells (iPSCs). It effectively inhibits GPIbα shedding, which is critical for maintaining platelet functionality.
- Mechanism : this compound blocks the cleavage of GPIbα by ADAM17, thus preserving its expression on the surface of iPSC-derived platelets. This preservation is vital for platelet aggregation and clot formation.
- Case Study : In a study comparing this compound with GM-6001, it was found that this compound had a significantly lower half-maximal inhibitory concentration (IC50) for GPIbα shedding, demonstrating superior efficacy in maintaining platelet function during culture conditions .
In Vivo Hemostatic Function
Research has shown that platelets generated in the presence of this compound exhibit improved hemostatic functions when transfused into immunodeficient mice.
- Findings : A thrombus formation model indicated that iPSC-derived platelets treated with this compound performed comparably to fresh human platelets in terms of clot formation and stability .
Potential Clinical Applications in Transfusion Medicine
The ability of this compound to enhance the quality and quantity of iPSC-derived platelets opens avenues for its use in transfusion medicine, especially for patients requiring platelet transfusions due to thrombocytopenia or other blood disorders.
- Clinical Trials : The iPLAT1 study represents a significant step towards clinical application, where iPSC-derived platelets produced with this compound are being evaluated for safety and efficacy in human subjects .
Comparative Data Table
Parameter | This compound | GM-6001 |
---|---|---|
Selectivity | High for ADAM17 | Broad-spectrum |
IC50 for GPIbα Shedding | ~10.6 nmol/L | Higher than this compound |
Effect on Platelet Function | Maintains GPIbα expression | Reduces GPIbα expression |
In Vivo Hemostatic Function | Superior performance | Not specified |
Mécanisme D'action
- KP-457 selectively inhibits ADAM17 (also known as TNF-α-converting enzyme). ADAM17 plays a crucial role in cleaving various molecules, including GPIbα, GPV, and TNF-α .
- Specifically, this compound interferes with the catalytic domain of ADAM17 by blocking Zn2+ chelation .
- This compound inhibits the cleavage of TNF-α sequences by ADAM17. Its potency is approximately tenfold higher than that of GM-6001, a panmetalloproteinase inhibitor .
- In cellular assays, this compound exhibits remarkable selectivity for ADAM17 over other MMPs (matrix metalloproteinases) and ADAM10 (50-fold higher selectivity) .
- This compound prevents GPIbα shedding from induced pluripotent stem cell (iPSC)-derived platelets. These platelets, generated in the presence of this compound, exhibit improved GPIbα-dependent aggregation, comparable to human fresh platelets .
- Notably, this compound’s inhibitory concentration for GPIbα shedding is lower than that of the panmetalloproteinase inhibitor GM-6001 .
- For transportation and storage, it is recommended to keep this compound in a dry state at -20°C. Its shelf life is three years .
- In an ex vivo model, iPSC-derived platelets generated with this compound exhibit enhanced hemostatic function, outperforming GM-6001 or p38 MAPK inhibitors .
- This compound retains GPIbα expression on iPSC-derived platelets, contributing to their improved functionality .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Méthodes De Préparation
Voies de synthèse et conditions de réaction
KP-457 est synthétisé par une série de réactions chimiques qui impliquent la formation d'une structure d'hydroxamate inverse. La voie de synthèse comprend généralement l'utilisation de réactifs et de catalyseurs spécifiques pour atteindre la configuration moléculaire souhaitée. Les conditions de réaction sont soigneusement contrôlées pour garantir la pureté et l'efficacité du composé.
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées. Le processus comprend l'utilisation de réactifs de haute pureté et d'équipements de pointe pour garantir une qualité constante. Le composé est ensuite purifié et testé pour son activité inhibitrice contre ADAM17.
Analyse Des Réactions Chimiques
Types de réactions
KP-457 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.
Réduction : this compound peut être réduit à l'aide d'agents réducteurs appropriés.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut entraîner la formation de composés à un état d'oxydation supérieur, tandis que la réduction peut produire des produits à un état d'oxydation inférieur.
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme inhibiteur sélectif dans diverses réactions chimiques pour étudier le rôle d'ADAM17.
Biologie : Employé dans des études biologiques pour comprendre la fonction d'ADAM17 dans les processus cellulaires.
Médecine : Étudié pour ses applications thérapeutiques potentielles dans les maladies où ADAM17 joue un rôle crucial.
Industrie : Utilisé dans la production de plaquettes dérivées de cellules souches pluripotentes induites à des fins de transfusion.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité d'ADAM17. Le composé se lie au domaine catalytique d'ADAM17, l'empêchant de cliver ses molécules cibles. Cette inhibition conduit à la rétention de la glycoprotéine Ib alpha sur les plaquettes dérivées de cellules souches pluripotentes induites, améliorant leur fonctionnalité et leur stabilité.
Comparaison Avec Des Composés Similaires
KP-457 est comparé à d'autres composés similaires tels que GM-6001 et les inhibiteurs de la kinase des protéines activées par le mitogène p38. Contrairement à ces composés, this compound améliore efficacement la production de plaquettes fonctionnelles dérivées de cellules souches pluripotentes induites humaines à 37 °C. Cette propriété unique fait de this compound un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles.
Liste des composés similaires
- GM-6001
- Inhibiteurs de la kinase des protéines activées par le mitogène p38
This compound se démarque par sa sélectivité et son efficacité accrues dans l'inhibition d'ADAM17, ce qui en fait un composé prometteur pour la recherche et le développement futurs .
Activité Biologique
KP-457 is a selective inhibitor of a disintegrin and metalloproteinase 17 (ADAM17), a key enzyme involved in various biological processes, including inflammation, cell signaling, and platelet production. Its unique properties have positioned it as a promising candidate for therapeutic applications, particularly in enhancing the production of induced pluripotent stem cell (iPSC)-derived platelets.
This compound selectively inhibits ADAM17 with an IC50 of 11.1 nM, demonstrating significantly higher selectivity compared to other metalloproteinases such as ADAM10 (IC50 748 nM) and MMP2 (IC50 717 nM) . This selectivity is crucial since ADAM17 plays a vital role in the shedding of various membrane proteins, including glycoproteins that are essential for platelet function.
Platelet Production Enhancement
Research indicates that this compound effectively enhances the production of functional human iPSC-derived platelets at physiological temperatures (37°C). In contrast, conventional methods often lead to reduced platelet functionality when cultured at lower temperatures (24°C) . The use of this compound has been shown to block the shedding of GPIbα, a critical glycoprotein involved in platelet aggregation, thereby improving the hemostatic function of these platelets in vivo .
Table 1: IC50 Values of this compound Against Various Targets
Target | IC50 (nM) |
---|---|
ADAM17 | 11.1 |
ADAM10 | 748 |
MMP2 | 717 |
MMP3 | 9760 |
MMP8 | 2200 |
MMP9 | 5410 |
MMP13 | 930 |
MMP14 | 2140 |
MMP17 | 7100 |
In Vivo Efficacy
In preclinical models, specifically using immunodeficient mice, iPSC-derived platelets generated in the presence of this compound demonstrated superior hemostatic capabilities compared to those produced without the inhibitor. This suggests that this compound not only enhances platelet yield but also improves their functional efficacy during transfusion scenarios .
Case Studies and Research Findings
A notable study published in Stem Cells Translational Medicine highlighted the efficacy of this compound in improving the production of iPSC-derived platelets. The study reported that platelets produced with this compound exhibited GPIbα-dependent aggregation comparable to fresh human platelets and showed enhanced thrombus formation in vivo .
Another research effort discussed the broader implications of ADAM17 inhibition in immune modulation. By preventing the shedding of CD154, a co-stimulatory molecule, this compound may enhance T cell priming and activation, potentially leading to improved immune responses .
Propriétés
IUPAC Name |
N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWDSTUVCAZZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365803-52-6 | |
Record name | N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of KP-457 and how does it impact platelet production from human induced pluripotent stem cells (hiPSCs)?
A1: this compound is a selective inhibitor of ADAM17 (a disintegrin and metalloproteinase 17). [, , ] ADAM17 is known to cleave glycoprotein Ibα (GPIbα) from the surface of platelets, particularly at 37°C. GPIbα is critical for platelet adhesion and function, and its loss renders platelets less effective. By selectively inhibiting ADAM17, this compound prevents GPIbα shedding and thus improves the yield of functional platelets from hiPSCs cultured at 37°C. [, , ]
Q2: How does this compound compare to other inhibitors tested in the context of hiPSC-derived platelet production?
A2: The research compared this compound to pan-metalloproteinase inhibitors like GM-6001 and p38 MAPK inhibitors like SB203580. this compound demonstrated superior efficacy in preventing GPIbα shedding at lower concentrations compared to GM-6001. [] While p38 MAPK inhibitors have shown some promise in preventing GPIbα shedding in stored platelets, they were found to be cytotoxic during the hiPSC differentiation process, ultimately reducing platelet yield. [] This suggests that this compound offers a more targeted and less toxic approach for enhancing functional hiPSC-derived platelet production.
Q3: What in vivo evidence supports the efficacy of this compound in improving hiPSC-derived platelet function?
A3: Researchers employed a thrombus formation model using immunodeficient mice transfused with hiPSC-derived platelets. Platelets generated in the presence of this compound demonstrated significantly improved hemostatic function compared to those generated without the inhibitor. [] This finding highlights the translational potential of this compound in generating functional platelets for therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.